Cas no 873307-13-2 (2-Propenamide,3-(2-chlorophenyl)-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-, (2E)-)

2-Propenamide,3-(2-chlorophenyl)-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-, (2E)- structure
873307-13-2 structure
Product Name:2-Propenamide,3-(2-chlorophenyl)-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-, (2E)-
CAS-nummer:873307-13-2
MF:C19H15ClN4O3S
MW:414.865401506424
CID:1876736
PubChem ID:1105815
Update Time:2025-10-08

2-Propenamide,3-(2-chlorophenyl)-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-, (2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenamide,3-(2-chlorophenyl)-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-, (2E)-
    • HMS2701E07
    • (2E)-3-(2-CHLOROPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE
    • SCHEMBL13212147
    • (2E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
    • (E)-3-(2-Chlorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acrylamide
    • CHEMBL1510831
    • (E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
    • SMR000274556
    • 873307-13-2
    • BAS 00778731
    • MLS000714577
    • CS-0357360
    • STK792397
    • AKOS000531953
    • Inchi: 1S/C19H15ClN4O3S/c20-17-5-2-1-4-14(17)6-11-18(25)23-15-7-9-16(10-8-15)28(26,27)24-19-21-12-3-13-22-19/h1-13H,(H,23,25)(H,21,22,24)/b11-6+
    • InChI-sleutel: QZQLJZSRNFYIJZ-IZZDOVSWSA-N
    • LACHT: ClC1C=CC=CC=1/C=C/C(NC1C=CC(=CC=1)S(NC1N=CC=CN=1)(=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 414.0553392Da
  • Monoisotopische massa: 414.0553392Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 6
  • Complexiteit: 638
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 109Ų

2-Propenamide,3-(2-chlorophenyl)-N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-, (2E)- Prijsmeer >>

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